Cas no 73305-93-8 (4-Methylthiophene-2-carbonitrile)
4-Methylthiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylthiophene-2-carbonitrile
- 4-METHYL-THIOPHENE-2-CARBONITRILE
- 2-Cyano-4-methylthiophene
- FT-0754123
- F19686
- YCA30593
- 73305-93-8
- SCHEMBL128845
- AKOS006294355
- EN300-88701
- DTXSID10375615
- 4-methyl-2-thiophenecarbonitrile
- AS-48191
- CS-0377318
- MFCD06657972
- J-515833
- KQMGQUQOZSZRBI-UHFFFAOYSA-N
- DB-074687
-
- MDL: MFCD06657972
- Inchi: 1S/C6H5NS/c1-5-2-6(3-7)8-4-5/h2,4H,1H3
- InChI Key: KQMGQUQOZSZRBI-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC(=C1)C
Computed Properties
- Exact Mass: 123.01427034g/mol
- Monoisotopic Mass: 123.01427034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 221.4±20.0 ºC (760 Torr),
- Flash Point: 87.7±21.8 ºC,
- Solubility: Very slightly soluble (0.2 g/l) (25 º C),
4-Methylthiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023897-1g |
4-Methyl-thiophene-2-carbonitrile |
73305-93-8 | 95% | 1g |
£162.00 | 2022-03-01 | |
| Chemenu | CM199661-5g |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 95% | 5g |
$560 | 2021-08-05 | |
| Chemenu | CM199661-10g |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 95% | 10g |
$896 | 2021-08-05 | |
| Chemenu | CM199661-25g |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 95% | 25g |
$1644 | 2021-08-05 | |
| TRC | M222605-100mg |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 100mg |
$69.00 | 2023-05-18 | ||
| TRC | M222605-250mg |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 250mg |
$133.00 | 2023-05-18 | ||
| TRC | M222605-500mg |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 500mg |
$224.00 | 2023-05-18 | ||
| TRC | M222605-1g |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 1g |
$ 335.00 | 2022-06-02 | ||
| Alichem | A169004681-5g |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 95% | 5g |
$1105.50 | 2023-09-01 | |
| Alichem | A169004681-10g |
4-Methylthiophene-2-carbonitrile |
73305-93-8 | 95% | 10g |
$1366.80 | 2023-09-01 |
4-Methylthiophene-2-carbonitrile Suppliers
4-Methylthiophene-2-carbonitrile Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-Methylthiophene-2-carbonitrile
Introduction to 4-Methylthiophene-2-carbonitrile (CAS No. 73305-93-8)
4-Methylthiophene-2-carbonitrile, with the chemical formula C₆H₅NS, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiophene family, which is characterized by a sulfur-containing five-membered ring. The presence of a methyl group at the 4-position and a nitrile group at the 2-position imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The CAS number 73305-93-8 uniquely identifies this compound and distinguishes it from other isomers and analogs. Its molecular structure combines the aromaticity of the thiophene ring with the electrophilic nature of the nitrile group, facilitating diverse chemical transformations. These characteristics have positioned 4-Methylthiophene-2-carbonitrile as a key building block in the synthesis of more complex molecules, particularly in drug discovery and material science.
In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. 4-Methylthiophene-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. The nitrile group can undergo various reactions, such as hydrolysis to form carboxylic acids or reduction to form amides, which are crucial for drug development. Additionally, the thiophene ring serves as a scaffold for modulating electronic properties, making it suitable for applications in organic electronics and photovoltaic devices.
One of the most compelling aspects of 4-Methylthiophene-2-carbonitrile is its role in synthesizing bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer properties. The ability to functionalize both the thiophene ring and the nitrile group allows for fine-tuning of biological activity, enabling the design of highly specific pharmacophores.
The synthesis of 4-Methylthiophene-2-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the methyl and nitrile groups. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. These advancements have not only enhanced accessibility but also reduced costs, facilitating further research and commercial applications.
In addition to pharmaceutical applications, 4-Methylthiophene-2-carbonitrile has found utility in materials science. The conjugated system of the thiophene ring contributes to its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into polymer matrices to enhance charge transport properties, which is critical for developing next-generation electronic devices.
The growing interest in sustainable chemistry has also influenced research on 4-Methylthiophene-2-carbonitrile. Efforts are underway to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. Biocatalytic approaches, such as using enzymes to facilitate key transformations, are being explored as alternatives to traditional chemical methods. These innovations align with global efforts to promote environmentally friendly practices in chemical manufacturing.
Another area of active research is the exploration of 4-Methylthiophene-2-carbonitrile in medicinal chemistry through computational methods. Molecular modeling techniques allow researchers to predict how different derivatives might interact with biological targets, accelerating the drug discovery process. This computational screening has identified several promising candidates that warrant further experimental validation.
The versatility of 4-Methylthiophene-2-carbonitrile makes it an indispensable tool in synthetic chemistry. Its ability to serve as a precursor for a wide range of bioactive molecules underscores its importance in both academic research and industrial applications. As our understanding of its properties continues to expand, so too will its utility across multiple scientific disciplines.
73305-93-8 (4-Methylthiophene-2-carbonitrile) Related Products
- 55406-13-8(3-Methylthiophene-2-carbonitrile)
- 41727-33-7(5-Methylthiophene-3-carbonitrile)
- 1224430-39-0(4-Hexylthiophene-2-carbonitrile)
- 232280-77-2(4-(Aminomethyl)thiophene-2-carbonitrile)
- 18853-40-2(2,5-Thiophenedicarbonitrile)
- 72835-25-7(5-Methylthiophene-2-carbonitrile)
- 155632-41-0(3,4-Dimethylthiophene-2,5-dicarbonitrile)
- 175205-73-9(3,4-Diphenylthiophene-2,5-dicarbonitrile)
- 203792-25-0(4-Aminomethyl-thiophene-2-carbonitrile hydrochloride)
- 18853-42-4(Thiophene-2,3-dicarbonitrile)